molecular formula C7H14ClNO2 B1400363 (1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride CAS No. 1609400-97-6

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride

Cat. No. B1400363
M. Wt: 179.64 g/mol
InChI Key: ZMJRXPNTXVRMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride (MPAH) is a synthetic organic compound, commonly referred to as MPAH, that is used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments and future directions. This article will provide a comprehensive overview of MPAH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

Pyrolysis and Chemical Analysis

  • Pyrolysis/GC/MS Analysis : The compound has been studied using Pyrolysis/GC/MS for understanding the primary and secondary pyrolysis products of related compounds. This type of analysis is crucial in understanding the thermal decomposition and the formation of various pyrolysis products, which has implications in food chemistry and material science (Huyghues-Despointes, Yaylayan, & Keyhani, 1994).

Synthesis and Chemical Properties

  • Synthesis by Hydrogenation : The synthesis of related compounds, including 2-Pyrrolidylacetic acid, through hydrogenation techniques, has been explored. This research contributes to the broader understanding of synthesizing complex organic compounds and their derivates for various applications in medicinal and chemical research (Tsui & Wood, 1979).

  • Complexes with Metal Ions : Studies have been conducted on the interaction of similar compounds with metal ions like Zn(II), Cd(II), and Pt(II). These findings are significant in the context of drug development and understanding the molecular interactions in biochemistry (Dendrinou-Samara et al., 1998).

  • Three-Component Condensation : A procedure for synthesizing pyrrolones, which could include derivatives of 1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride, has been developed. This method is crucial for the parallel synthesis of compounds used in pharmaceutical research (Ryabukhin et al., 2012).

Educational Applications

  • Chemistry Education : The compound's properties and reactions have been utilized in educational contexts, particularly in classroom chemistry demonstrations to enhance understanding of weak acids and related concepts (Baddock & Bucat, 2008).

Spectroscopy and Material Science

  • Fluorescence and Absorption Spectra : Research into the fluorescence and absorption spectra of compounds structurally similar to 1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride contributes to our understanding of these compounds' potential applications in material sciences and sensor technology (Grummt et al., 2007).

properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(8)5-7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJRXPNTXVRMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-2-pyrrolidinyl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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